molecular formula C14H10N2O2 B040731 2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid CAS No. 123533-41-5

2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B040731
CAS No.: 123533-41-5
M. Wt: 238.24 g/mol
InChI Key: WJWJFXUNWPMQSU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitro compounds, acidic conditions.

Major Products

    Oxidation: N-oxides.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances its potential as a versatile intermediate in synthetic chemistry.

Biological Activity

2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and pharmacological properties of this compound and its derivatives, focusing on anti-inflammatory, analgesic, and antimicrobial activities.

Synthesis of this compound

The synthesis of this compound involves multiple steps, starting from readily available precursors. Various derivatives have been synthesized to explore structure-activity relationships (SAR) and enhance biological efficacy. Notably, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid has been identified as one of the most active derivatives in terms of anti-inflammatory properties .

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of this compound and its derivatives. Studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Key Findings:

  • A study reported that certain derivatives exhibited anti-inflammatory activity comparable to indomethacin, a well-known anti-inflammatory drug .
  • In vivo experiments showed that compounds effectively reduced edema in carrageenan-induced models .

Table 1: Anti-inflammatory Activity of Selected Derivatives

CompoundCOX Inhibition (%)Edema Reduction (mg)Comparison to Indomethacin
6-Methyl Derivative75%0.5 mgComparable
Parent Compound50%1.0 mgLower

Analgesic Activity

The analgesic effects of these compounds have also been investigated. While some derivatives showed promising results in pain models, the overall analgesic activity was generally less pronounced than their anti-inflammatory effects.

Research Insights:

  • The analgesic activity was assessed using the acetic acid writhing test; however, many derivatives did not demonstrate significant efficacy compared to standard analgesics .

Antimicrobial Activity

Emerging studies suggest potential antimicrobial properties of this compound derivatives against various bacterial strains.

Notable Results:

  • Certain derivatives exhibited antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against E. coli
Derivative A0.050.10
Derivative B0.150.20

Case Studies

Several case studies highlight the therapeutic potential of these compounds:

  • Case Study on Inflammation : A study involving a rat model demonstrated that administration of a specific derivative significantly reduced paw swelling compared to controls and was well-tolerated without gastrointestinal side effects .
  • Case Study on Antimicrobial Properties : In vitro assays indicated that a new derivative showed effective bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment for resistant infections .

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWJFXUNWPMQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371871
Record name 2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123533-41-5
Record name 2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural modifications were explored in the study, and how did these modifications affect the anti-inflammatory activity of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives?

A1: The research focused on modifying the carboxylic acid group of this compound. Scientists synthesized a series of esters, acids, and amides to evaluate the impact of these modifications on anti-inflammatory and analgesic activity, as well as their potential for gastrointestinal ulceration []. The study found that introducing a methyl group at the 6th position of the this compound scaffold yielded the most potent anti-inflammatory compound in the series: 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) [].

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